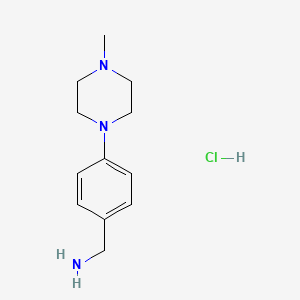
(5-Fluoropyrimidin-2-yl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(5-Fluoropyrimidin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: This compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
It is known that fluorinated pyrimidines, a class of compounds to which this molecule belongs, are often used as biochemical tools for elucidating various problems encountered in cell biology and molecular biology .
Mode of Action
Fluorinated pyrimidines, such as 5-fluorouracil (5-fu), exert their antitumor effects through several mechanisms, including inhibition of rna synthesis and function, inhibition of thymidylate synthase activity, and incorporation into dna, leading to dna strand breaks . It is possible that (5-Fluoropyrimidin-2-yl)acetic acid may have a similar mode of action.
Biochemical Pathways
It is known that fluorinated pyrimidines, such as 5-fu, can affect several biochemical pathways related to rna synthesis, dna synthesis, and thymidylate synthase activity .
Pharmacokinetics
The compound is also predicted to have a high solubility .
Result of Action
It is known that fluorinated pyrimidines, such as 5-fu, can lead to dna strand breaks and inhibit rna synthesis and function .
Action Environment
It is known that the pharmacokinetics and efficacy of fluorinated pyrimidines, such as 5-fu, can be influenced by factors such as the circadian rhythm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyrimidin-2-yl)acetic acid typically involves the fluorination of pyrimidine derivatives followed by acetic acid substitution. One common method includes the reaction of 5-fluoropyrimidine with bromoacetic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (5-Fluoropyrimidin-2-yl)acetic acid are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of high-purity reagents .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Fluoropyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the fluorinated pyrimidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.
5-Fluorocytosine: An antifungal agent used in the treatment of fungal infections.
5-Fluoropyrimidine: A precursor in the synthesis of various fluorinated pyrimidine derivatives.
Uniqueness
(5-Fluoropyrimidin-2-yl)acetic acid is unique due to its acetic acid moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other fluorinated pyrimidines and can provide distinct advantages in specific applications .
Eigenschaften
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPKSSZAMKKYFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720979 |
Source


|
| Record name | (5-Fluoropyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196145-38-6 |
Source


|
| Record name | (5-Fluoropyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B591679.png)










